molecular formula C13H10N4S B514893 N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide

Katalognummer: B514893
Molekulargewicht: 254.31g/mol
InChI-Schlüssel: UVJUSGGBHBPLRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound’s molecular formula is C13H10N4S, and it is characterized by the presence of a benzotriazole ring fused with a phenyl group and a carbothioamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide typically involves the reaction of 1H-benzotriazole with phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzotriazole nitrogen on the isothiocyanate carbon, leading to the formation of the carbothioamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzotriazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used as a corrosion inhibitor, particularly in the protection of copper and its alloys.

Wirkmechanismus

The mechanism of action of N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzotriazole ring is known to stabilize radicals and can act as an electron-donating or electron-withdrawing group, influencing the compound’s reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-phenyl-1H-1,2,3-benzotriazole-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This functional group enhances its ability to act as a ligand and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H10N4S

Molekulargewicht

254.31g/mol

IUPAC-Name

N-phenylbenzotriazole-1-carbothioamide

InChI

InChI=1S/C13H10N4S/c18-13(14-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9H,(H,14,18)

InChI-Schlüssel

UVJUSGGBHBPLRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)N2C3=CC=CC=C3N=N2

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)N2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.